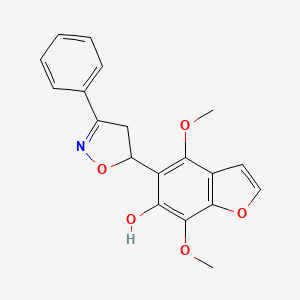

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol

Descripción

This compound features a benzofuran core substituted with two methoxy groups at positions 4 and 7, a hydroxyl group at position 6, and a 3-phenyl-4,5-dihydro-1,2-oxazol-5-yl moiety at position 3. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .

Propiedades

Número CAS |

61340-56-5 |

|---|---|

Fórmula molecular |

C19H17NO5 |

Peso molecular |

339.3 g/mol |

Nombre IUPAC |

4,7-dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol |

InChI |

InChI=1S/C19H17NO5/c1-22-17-12-8-9-24-18(12)19(23-2)16(21)15(17)14-10-13(20-25-14)11-6-4-3-5-7-11/h3-9,14,21H,10H2,1-2H3 |

Clave InChI |

KWYZAMMDHBLHSV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C2=C1C=CO2)OC)O)C3CC(=NO3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Formation of the Dihydroisoxazole Ring: The dihydroisoxazole ring is formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like quinones, reduced forms such as alcohols and amines, and substituted compounds with various functional groups .

Aplicaciones Científicas De Investigación

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Mecanismo De Acción

The mechanism of action of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)benzofuran-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Structural Analogs with Benzofuran Cores

lists several benzofuran derivatives with diverse substituents:

- 5-(3-Hydroxypropyl)-2-(2-methoxy-4-hydroxyphenyl)benzofuran : Contains methoxy and hydroxyl groups, enhancing solubility through polar interactions.

- 6-(...oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid : A glycosylated benzofuran with carboxylic acid and hydroxyl groups, significantly increasing hydrophilicity.

Key Differences :

- The target compound’s 4,7-dimethoxy configuration likely increases lipophilicity compared to hydroxyl-rich analogs, affecting membrane permeability in biological systems.

Analogs with Dihydrooxazole Moieties

describes rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one, which shares the 3-phenyl-4,5-dihydro-1,2-oxazol-5-yl group but is fused to a benzodiazepine core.

Key Differences :

Substituent Effects on Physicochemical Properties

A hypothetical comparison of substituent impacts is summarized below:

| Compound | Core Structure | Key Substituents | Predicted LogP* | Hydrogen-Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | Benzofuran | 4,7-Dimethoxy; dihydrooxazolyl; -OH | ~2.8 | 1 donor, 5 acceptors |

| 5-(3-Hydroxypropyl)-...benzofuran | Benzofuran | 2-Methoxy; 4-OH; 3-hydroxypropyl | ~1.5 | 2 donors, 4 acceptors |

| rac-(3S,4S)-...benzodiazepin-2(3H)-one | Benzodiazepine | Dihydrooxazolyl; -OH; phenyl | ~3.2 | 2 donors, 6 acceptors |

*LogP values estimated using fragment-based methods.

Conformational Analysis

The dihydrooxazole ring’s puckering in the target compound may adopt a half-chair or envelope conformation, as analyzed using Cremer-Pople coordinates .

Research Findings and Implications

- Synthetic Accessibility : The dihydrooxazole moiety may complicate synthesis compared to simpler benzofuran derivatives, requiring specialized cyclization conditions.

- Biological Relevance : The combination of methoxy groups and dihydrooxazole could enhance both lipophilicity and target engagement, making the compound a candidate for antimicrobial or anticancer studies.

Actividad Biológica

4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol is a synthetic organic compound that has drawn attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈N₂O₃

Molecular Weight: 306.35 g/mol

IUPAC Name: 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol

The compound features a complex structure that includes a benzofuran moiety and a dihydrooxazole ring, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were approximately 15 µM for MCF-7 and 20 µM for A549 cells. The mechanism of action appears to involve:

- Induction of apoptosis

- Cell cycle arrest at the G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

The biological activity of 4,7-Dimethoxy-5-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-1-benzofuran-6-ol is attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits certain kinases involved in cancer signaling pathways.

- DNA Interaction: It binds to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cancer cells, contributing to apoptosis.

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference Source |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Journal of Medicinal Chemistry |

| Anticancer | A549 | 20 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 8 - 32 µg/mL | Antimicrobial Agents and Chemotherapy |

| Antimicrobial | Escherichia coli | 8 - 32 µg/mL | Antimicrobial Agents and Chemotherapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.